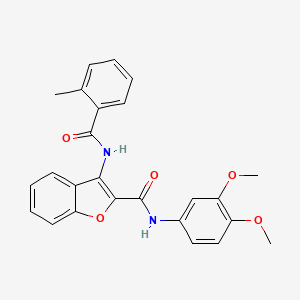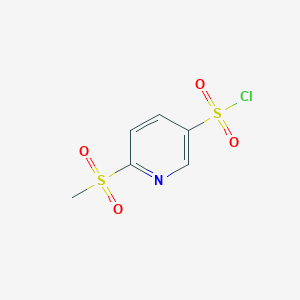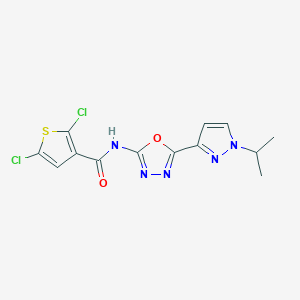
(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is an organic compound that features a cyclobutyl ring substituted with hydroxyl and hydroxymethyl groups, and a carbamic acid benzyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with a cyclobutyl derivative, which undergoes hydroxylation to introduce the hydroxyl and hydroxymethyl groups. This intermediate is then reacted with benzyl chloroformate in the presence of a base to form the carbamic acid benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts or specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutyl alcohol derivatives.
Substitution: Formation of substituted cyclobutyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to interact with specific biological targets, such as enzymes or receptors, leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester involves its interaction with molecular targets through its functional groups. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the cyclobutyl ring and hydroxyl groups.
Cyclobutyl carbamate: Similar in structure but lacks the benzyl ester moiety.
Hydroxymethylcyclobutyl carbamate: Similar in structure but lacks one of the hydroxyl groups.
Uniqueness
(3-Hydroxy-3-hydroxymethylcyclobutyl)carbamic acid benzyl ester is unique due to the combination of its cyclobutyl ring, hydroxyl groups, and carbamic acid benzyl ester moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
IUPAC Name |
benzyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-9-13(17)6-11(7-13)14-12(16)18-8-10-4-2-1-3-5-10/h1-5,11,15,17H,6-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHMVNWSYOAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CO)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B2910606.png)
![2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate](/img/structure/B2910611.png)


![N-[4-(piperidin-1-yl)phenyl]propanamide](/img/structure/B2910614.png)


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2910618.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2910622.png)


